molecular formula C18H21NO2 B8763713 2-(N-Ethyl-m-toluidino)ethyl benzoate CAS No. 41284-39-3

2-(N-Ethyl-m-toluidino)ethyl benzoate

Cat. No.: B8763713
CAS No.: 41284-39-3
M. Wt: 283.4 g/mol
InChI Key: XDQFCGOZDVZOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Ethyl-m-toluidino)ethyl benzoate (CAS 41284-39-3) is a chemical compound with the molecular formula C 18 H 21 NO 2 and a molecular weight of 283.37 g/mol . This ester is provided for research applications and is not intended for diagnostic or therapeutic use. In laboratory research, 2-(N-Ethyl-m-toluidino)ethyl benzoate is utilized as an analyte in chromatographic analysis. It can be separated and analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) methods, for instance on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation. Furthermore, the analytical conditions are suitable for applications in pharmacokinetics research, which involves studying the absorption, distribution, and metabolism of substances within biological systems . For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid . The structure of this molecule can be understood as an ester derivative formed between benzoic acid and 2-[ethyl(3-methylphenyl)amino]ethanol . This product is designated "For Research Use Only." It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

CAS No.

41284-39-3

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(N-ethyl-3-methylanilino)ethyl benzoate

InChI

InChI=1S/C18H21NO2/c1-3-19(17-11-7-8-15(2)14-17)12-13-21-18(20)16-9-5-4-6-10-16/h4-11,14H,3,12-13H2,1-2H3

InChI Key

XDQFCGOZDVZOMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 2-(N-Ethyl-m-toluidino)ethanol

  • Structure: The ethanol analog (C₁₁H₁₇NO, MW 179.26) replaces the benzoate ester with a hydroxyl group .
  • Synthesis: Both compounds share synthetic routes involving alkylation of m-toluidine derivatives. For example, 2-(N-Ethyl-m-toluidino)ethanol is synthesized via catalytic reactions under moderate pressure (0.3–0.5 MPa, 135°C) using zinc chloride or sodium hydroxide .
  • Properties: The hydroxyl group in the ethanol analog increases polarity, enhancing water solubility compared to the lipophilic benzoate ester. Aquatic toxicity data for 2-(N-Ethyl-m-toluidino)ethanol (toxicity value: 0.530) suggest moderate environmental impact, but the benzoate ester’s reduced solubility may alter toxicity .

Comparison with Ethyl m-Methylbenzoate

  • Structure : Ethyl m-methylbenzoate (C₁₀H₁₂O₂, MW 164.20) features a simple methyl substituent on the benzoate ring .
  • Properties: The absence of the toluidino group reduces electronic complexity, leading to lower reactivity in polymerization or photochemical applications. Boiling points and solubility parameters are likely lower than those of 2-(N-Ethyl-m-toluidino)ethyl benzoate due to the lack of an amine group.

Comparison with Ethyl 4-(Dimethylamino) Benzoate

  • Structure: This compound (C₁₁H₁₅NO₂) has a dimethylamino substituent on the benzoate ring, differing in substitution pattern and amine alkylation .
  • Functional Behavior: In resin cements, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and degree of conversion compared to methacrylate-based analogs, attributed to efficient electron donation from the dimethylamino group . The toluidino group in 2-(N-Ethyl-m-toluidino)ethyl benzoate may offer similar electron-donating effects but with steric hindrance from the ethyl and methyl groups.

Comparison with (S)-Methyl 4-(1-Aminoethyl)benzoate

  • Structure: This compound (C₁₀H₁₃NO₂, MW 179.22) includes a chiral aminoethyl group, contrasting with the N-ethyl-m-toluidino substituent .
  • Applications: The amino group enables use in asymmetric synthesis, whereas the toluidino group in the target compound may favor applications in dye chemistry or as a catalyst in polymerization.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
2-(N-Ethyl-m-toluidino)ethyl benzoate* C₁₈H₂₁NO₂ 283.37 Benzoate ester, toluidino High lipophilicity, UV activity
2-(N-Ethyl-m-toluidino)ethanol C₁₁H₁₇NO 179.26 Hydroxyl, toluidino Moderate aquatic toxicity (0.530)
Ethyl m-methylbenzoate C₁₀H₁₂O₂ 164.20 Methyl, benzoate ester Low reactivity, simple structure
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, benzoate ester High resin reactivity

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Reactivity: Benzoate esters with electron-donating groups (e.g., dimethylamino, toluidino) enhance reactivity in polymerization, as seen in resin cements . The toluidino group’s steric effects may balance reactivity and stability.
  • Toxicity: While 2-(N-Ethyl-m-toluidino)ethanol shows moderate aquatic toxicity, esterification may reduce bioavailability and environmental impact .
  • Synthetic Flexibility : Modular synthesis routes (e.g., alkylation followed by esterification) enable tailored functionalization for specific industrial needs .

Preparation Methods

Alkylation of m-Toluidine

m-Toluidine reacts with ethylating agents (e.g., ethyl bromide or diethyl sulfate) in alkaline conditions to yield N-ethyl-m-toluidine. Subsequent ethoxylation introduces the ethanol moiety:

Reaction Scheme :

m-Toluidine+CH3CH2BrKOHN-Ethyl-m-toluidineCH2CH2O2-(N-Ethyl-m-toluidino)ethanol\text{m-Toluidine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{KOH}} \text{N-Ethyl-m-toluidine} \xrightarrow{\text{CH}2\text{CH}2\text{O}} \text{2-(N-Ethyl-m-toluidino)ethanol}

Key Parameters :

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : 80–100°C for alkylation; 120–140°C for ethoxylation.

  • Catalyst : Potassium carbonate or sodium hydride.

Reductive Amination

An alternative route involves reductive amination of m-toluidine with ethylene glycol, using catalysts like palladium or Raney nickel under hydrogen pressure:

m-Toluidine+HOCH2CH2OHH2,Pd/C2-(N-Ethyl-m-toluidino)ethanol\text{m-Toluidine} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(N-Ethyl-m-toluidino)ethanol}

Advantages : Higher atom economy and reduced byproducts compared to alkylation.

Esterification with Benzoic Acid

Acid Chloride Method

Reacting 2-(N-Ethyl-m-toluidino)ethanol with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) facilitates ester formation:

2-(N-Ethyl-m-toluidino)ethanol+C6H5COClBase2-(N-Ethyl-m-toluidino)ethyl benzoate+HCl\text{2-(N-Ethyl-m-toluidino)ethanol} + \text{C}6\text{H}5\text{COCl} \xrightarrow{\text{Base}} \text{2-(N-Ethyl-m-toluidino)ethyl benzoate} + \text{HCl}

Conditions :

  • Molar Ratio : 1:1.2 (alcohol:acid chloride).

  • Temperature : 0–5°C initially, then room temperature.

  • Purification : Liquid-liquid extraction followed by silica gel chromatography.

Direct Esterification via Coupling Agents

Using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP):

2-(N-Ethyl-m-toluidino)ethanol+C6H5COOHDCC/DMAP2-(N-Ethyl-m-toluidino)ethyl benzoate\text{2-(N-Ethyl-m-toluidino)ethanol} + \text{C}6\text{H}5\text{COOH} \xrightarrow{\text{DCC/DMAP}} \text{2-(N-Ethyl-m-toluidino)ethyl benzoate}

Yield Optimization :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Reaction Time : 12–24 hours.

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC (as detailed in) employs a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v). Key parameters include:

ParameterValue
Column Dimensions150 mm × 4.6 mm, 5 µm
Flow Rate1.0 mL/min
DetectionUV at 254 nm

This method achieves baseline separation of the ester from unreacted precursors.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.8–8.1 (m, 5H, Ar-H), 4.3–4.5 (t, 2H, OCH₂), 3.6–3.8 (t, 2H, NCH₂), 2.3 (s, 3H, Ar-CH₃), 1.1–1.3 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting methodologies from 2-chloroethanol production, a packed-bed reactor with ceramic Raschig rings could enhance mass transfer during esterification. Key adjustments:

  • Temperature : 50–60°C to prevent thermal degradation.

  • Residence Time : 30–60 minutes.

Waste Management

  • Acid Scavengers : Tertiary amines neutralize HCl from benzoyl chloride reactions.

  • Solvent Recovery : Distillation under reduced pressure reclaims acetonitrile and dichloromethane.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during ethoxylation generates diethylated analogs. Mitigated by stoichiometric control and low-temperature ethoxylation.

  • Hydrolysis Sensitivity : The ester bond is prone to hydrolysis in acidic/basic conditions. Storage under anhydrous conditions at 4°C is recommended.

Q & A

Q. What are the optimal synthetic routes for 2-(N-Ethyl-m-toluidino)ethyl benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with N-ethyl-m-toluidine. A common route includes:

  • Step 1 : Ethylation of m-toluidine using ethyl bromide or iodide under basic conditions to form N-ethyl-m-toluidine .
  • Step 2 : Reaction with ethylene oxide or a chloroethyl derivative to introduce the ethanolamine moiety, forming 2-(N-Ethyl-m-toluidino)ethanol .
  • Step 3 : Esterification with benzoyl chloride in the presence of a catalyst (e.g., H₂SO₄ or DMAP) to yield the final product.

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.2 ppm for ethyl CH₃, aromatic protons at 6.5–7.8 ppm) to confirm substituent positions .
  • Mass Spectrometry : Molecular ion peak at m/z 276.8 (C₁₆H₂₁ClN₂) for verification .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment?

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% required for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thin-Layer Chromatography (TLC) : For rapid monitoring of reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent) .
  • FT-IR Spectroscopy : Identification of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(N-Ethyl-m-toluidino)ethyl benzoate derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and torsional conformations. Tools like Mercury CSD () enable visualization of packing patterns and hydrogen-bonding networks, critical for understanding stability and reactivity .
  • Packing Similarity Analysis : Compares crystal structures of analogs (e.g., piperidine or thiazole derivatives) to identify polymorphism or solvent effects .

Example : A study of ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate () used SCXRD to confirm the planar arrangement of the benzamide core, influencing its biological interactions.

Q. How can researchers address discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives (e.g., halogen substituents, ester vs. amide linkages). For instance:
    • Chloro vs. Fluoro Substitutents : Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate () showed higher antimicrobial activity than its fluoro analog due to enhanced electrophilicity.
    • Thiazole vs. Triazole Rings : Thiazole-containing analogs () exhibit stronger anticancer activity via kinase inhibition, while triazole derivatives () target bacterial enzymes .

Q. Methodological Approach :

  • Dose-Response Assays : IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., MTT assays for cytotoxicity).
  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., EGFR kinase for thiazole derivatives) .

Q. What strategies optimize reaction yields in multi-step syntheses of related benzoate esters?

  • Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
  • Microwave-Assisted Synthesis : Reduces reaction time for esterification (e.g., from 12 hours to 30 minutes at 100°C) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while toluene minimizes side reactions in Friedel-Crafts steps .

Case Study : Ethyl 2-[(2-bromobenzoyl)amino]benzoate () achieved 85% yield via Buchwald-Hartwig amination using XPhos-Pd-G3 catalyst .

Q. How do electronic and steric effects influence the reactivity of 2-(N-Ethyl-m-toluidino)ethyl benzoate in nucleophilic substitutions?

  • Electronic Effects : The electron-donating ethyl group on the toluidino ring increases nucleophilicity at the amino nitrogen, facilitating alkylation or acylation reactions .
  • Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl in ) reduce reaction rates in Suzuki-Miyaura couplings but improve regioselectivity .

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction progress via ³¹P NMR for phosphorylated intermediates (e.g., ) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies .

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